molecular formula C11H9Cl2NO2S3 B2380752 2-((2,4-Dichlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile CAS No. 1024353-41-0

2-((2,4-Dichlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile

Cat. No. B2380752
M. Wt: 354.28
InChI Key: MWQSCGNKNJYUNA-UHFFFAOYSA-N
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Description

The compound “2-((2,4-Dichlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile” is an organic molecule that contains a sulfonyl group (-SO2-) attached to a 2,4-dichlorophenyl group and a nitrile group (-CN) attached to a thiopropene structure. The presence of these functional groups could give this compound various chemical properties and potential reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The sulfonyl group is typically trigonal planar, the phenyl ring is planar, and the nitrile group is linear. The thiopropene part of the molecule could potentially exist in different conformations depending on the specific conditions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The sulfonyl group might undergo substitution reactions, and the nitrile group could participate in various addition reactions or be hydrolyzed to a carboxylic acid. The thiopropene part of the molecule might undergo addition reactions at the double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and nitrile groups might increase its polarity and potentially its solubility in polar solvents. The dichlorophenyl group is relatively non-polar, which might increase its solubility in non-polar solvents .

Scientific Research Applications

  • Chemiluminescence Applications : Research has shown that sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are related to the compound , have applications in chemiluminescence. These compounds are thermally stable and can be used to produce light under certain conditions, indicating potential use in chemical sensors or imaging technologies (Watanabe et al., 2010).

  • Optical Properties and Molecular Structures : Studies have explored the optical properties and molecular structures of acrylonitrile derivatives, similar to the compound . These studies focus on the effects of solvent polarity and molecular structure on self-assembly behaviors, which can be significant for material sciences and nanotechnology applications (Percino et al., 2016).

  • Cancer Detection and Imaging : A derivative of the compound, used in synthesizing a water-soluble near-infrared dye, has shown potential in cancer detection through optical imaging. This application is crucial in developing non-invasive diagnostic tools and molecular-based beacons for cancer detection (Pham et al., 2005).

  • Development of Fluorescent Molecular Probes : Certain derivatives with sulfonyl groups have been used to develop new fluorescent solvatochromic dyes. These compounds, with their strong solvent-dependent fluorescence, are useful in creating sensitive molecular probes for studying biological events and processes (Diwu et al., 1997).

  • Synthesis of Novel Substituted Benzothiazepines : Research has been conducted on synthesizing novel benzothiazepines incorporating sulfonyl groups. This work is important in the field of organic and medicinal chemistry, potentially leading to the discovery of new drugs or therapeutic agents (Chhakra et al., 2019).

  • Cyclization and Hydrolysis in Synthesis : The compound has been studied in the context of cyclization/hydrolysis processes in aqueous phase, using sulfonyl radicals. This research contributes to the field of organic synthesis, particularly in the development of sustainable and efficient synthetic methods (Hu et al., 2022).

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising activity as a drug or pesticide, further studies could be conducted to optimize its activity, reduce any side effects, and determine the most effective way to deliver it .

properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfonyl-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2S3/c1-17-11(18-2)10(6-14)19(15,16)9-4-3-7(12)5-8(9)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQSCGNKNJYUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-Dichlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile

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